molecular formula C16H15ClFNO2S B2780023 N-(2-(5-acetylthiophen-2-yl)ethyl)-2-(2-chloro-6-fluorophenyl)acetamide CAS No. 2034339-75-6

N-(2-(5-acetylthiophen-2-yl)ethyl)-2-(2-chloro-6-fluorophenyl)acetamide

Cat. No.: B2780023
CAS No.: 2034339-75-6
M. Wt: 339.81
InChI Key: LFZWJYZMBKQBFV-UHFFFAOYSA-N
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Description

N-(2-(5-acetylthiophen-2-yl)ethyl)-2-(2-chloro-6-fluorophenyl)acetamide is a synthetic organic compound that belongs to the class of acetamides. This compound features a thiophene ring substituted with an acetyl group and an ethyl chain, which is further connected to a phenyl ring substituted with chlorine and fluorine atoms. Such compounds are often of interest in medicinal chemistry and materials science due to their unique structural properties and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(5-acetylthiophen-2-yl)ethyl)-2-(2-chloro-6-fluorophenyl)acetamide typically involves multi-step organic reactions. One possible synthetic route could involve:

    Formation of the thiophene derivative: Starting with thiophene, an acetyl group can be introduced at the 5-position through Friedel-Crafts acylation using acetyl chloride and a Lewis acid catalyst like aluminum chloride.

    Alkylation: The acetylthiophene can then be alkylated with an appropriate ethylating agent to introduce the ethyl chain.

    Formation of the acetamide: The resulting intermediate can be reacted with 2-chloro-6-fluorophenylacetic acid or its derivatives under amide coupling conditions, typically using reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of such compounds would likely involve optimization of the above synthetic route for large-scale synthesis. This includes the use of continuous flow reactors, process optimization for yield and purity, and ensuring compliance with safety and environmental regulations.

Chemical Reactions Analysis

Types of Reactions

N-(2-(5-acetylthiophen-2-yl)ethyl)-2-(2-chloro-6-fluorophenyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The acetyl group can be reduced to an alcohol or further to an alkane.

    Substitution: The chlorine and fluorine atoms on the phenyl ring can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Reagents like m-chloroperbenzoic acid (m-CPBA) or hydrogen peroxide in the presence of a catalyst.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Nucleophiles like amines, thiols, or alkoxides in the presence of a base.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring would yield sulfoxides or sulfones, while reduction of the acetyl group would yield alcohols or alkanes.

Scientific Research Applications

N-(2-(5-acetylthiophen-2-yl)ethyl)-2-(2-chloro-6-fluorophenyl)acetamide may have various applications in scientific research, including:

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Potential use as a probe or ligand in biochemical assays.

    Medicine: Investigation of its pharmacological properties for potential therapeutic applications.

    Industry: Use in the development of new materials or as an intermediate in chemical manufacturing.

Mechanism of Action

The mechanism of action of N-(2-(5-acetylthiophen-2-yl)ethyl)-2-(2-chloro-6-fluorophenyl)acetamide would depend on its specific biological target. Generally, such compounds may interact with enzymes, receptors, or other proteins, modulating their activity through binding interactions. The molecular targets and pathways involved would need to be elucidated through experimental studies.

Comparison with Similar Compounds

Similar Compounds

    N-(2-(5-acetylthiophen-2-yl)ethyl)-2-(2-chlorophenyl)acetamide: Similar structure but lacks the fluorine atom.

    N-(2-(5-acetylthiophen-2-yl)ethyl)-2-(2-fluorophenyl)acetamide: Similar structure but lacks the chlorine atom.

    N-(2-(5-acetylthiophen-2-yl)ethyl)-2-(2-bromophenyl)acetamide: Similar structure but with a bromine atom instead of chlorine.

Uniqueness

The presence of both chlorine and fluorine atoms on the phenyl ring in N-(2-(5-acetylthiophen-2-yl)ethyl)-2-(2-chloro-6-fluorophenyl)acetamide may confer unique electronic and steric properties, potentially leading to distinct biological activities or chemical reactivity compared to similar compounds.

Properties

IUPAC Name

N-[2-(5-acetylthiophen-2-yl)ethyl]-2-(2-chloro-6-fluorophenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15ClFNO2S/c1-10(20)15-6-5-11(22-15)7-8-19-16(21)9-12-13(17)3-2-4-14(12)18/h2-6H,7-9H2,1H3,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LFZWJYZMBKQBFV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC=C(S1)CCNC(=O)CC2=C(C=CC=C2Cl)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15ClFNO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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